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Cat. No.: B088940 Get Quote

An overview of the fabrication of Nickel(II) Sulfide (NiS) thin films for electronic applications,

detailing various synthesis protocols and resulting film properties.

Introduction
Nickel(II) sulfide (NiS) is a transition metal chalcogenide that has garnered significant interest

for its diverse applications in electronic and optoelectronic devices.[1] Its utility stems from a

range of properties, including use as a p-type semiconductor, and its application in solar cells,

supercapacitors, and lithium-ion batteries.[2][3] NiS can exist in several crystalline phases,

such as hexagonal and rhombohedral, each exhibiting distinct electronic characteristics.[2][4]

The fabrication of NiS as thin films is crucial for its integration into electronic devices. Various

deposition techniques have been developed to synthesize NiS thin films, each offering control

over the film's structural, optical, and electrical properties. Common methods include Chemical

Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), and Spray

Pyrolysis.[2]

This document provides detailed protocols for these primary fabrication methods, summarizes

key quantitative data from experimental studies, and illustrates the workflows and relationships

involved in the synthesis and characterization of NiS thin films.

Experimental Protocols
Protocol 1: Chemical Bath Deposition (CBD)
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Chemical Bath Deposition is a widely used technique due to its simplicity, low cost, and

operation at relatively low temperatures.[5] The method involves the slow, controlled

precipitation of the desired compound from an aqueous solution onto a substrate.

1. Substrate Preparation:

Begin with glass or Indium Tin Oxide (ITO) coated glass substrates.

Degrease the substrates by sonicating in ethanol or acetone for 15-20 minutes.[6]

Rinse thoroughly with deionized (DI) water.

Dry the substrates using a stream of nitrogen gas or in a desiccator before use.[6]

2. Precursor Solution Preparation:

Prepare an aqueous solution of a nickel salt, such as 0.1 M Nickel Chloride (NiCl₂·6H₂O) or

Nickel Sulfate (NiSO₄).[6]

Prepare a separate aqueous solution of a sulfur source, such as Sodium Thiosulfate

(Na₂S₂O₃) or Thiourea ((NH₂)₂CS).[7][8]

A complexing agent like Ethylenediaminetetra-acetic acid (EDTA) or Triethanolamine (TEA)

is often added to the nickel salt solution to control the release of Ni²⁺ ions.[8][9]

The pH of the final reaction bath is typically adjusted to an alkaline value (e.g., pH 10-11)

using ammonia solution.[6][10]

3. Deposition Process:

Mix the precursor solutions in a beaker to form the chemical bath.

Immerse the cleaned substrates vertically into the solution.[6]

Maintain the bath at a constant temperature, typically between 40°C and 50°C.[6][10]

Allow the deposition to proceed for a set duration, which can range from 1 to 4 hours.
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After deposition, remove the substrates from the bath.

4. Post-Deposition Treatment:

Rinse the coated substrates with DI water to remove any loosely adhered precipitate.

Dry the films in air or under a nitrogen stream.

Annealing may be performed to improve crystallinity, typically at temperatures around 300-

450°C in an inert or sulfur-containing atmosphere.[6]

Protocol 2: Successive Ionic Layer Adsorption and
Reaction (SILAR)
The SILAR method is a versatile technique that allows for excellent control over film thickness

by depositing the material layer by layer. It involves sequential immersion of the substrate into

cationic and anionic precursor solutions.

1. Substrate Preparation:

Clean glass or fluorine-doped tin oxide (FTO) substrates following the procedure described

in Protocol 1.

2. Precursor Solution Preparation:

Prepare a cationic precursor solution, for example, 0.1 M Nickel Chloride (NiCl₂) or Nickel

Sulfate (NiSO₄).

Prepare an anionic precursor solution, such as 0.1 M Sodium Sulfide (Na₂S) or Thiourea.[7]

[11]

The pH and concentration of these solutions are optimized to achieve good quality films.[12]

3. Deposition Cycle:

Step 1 (Adsorption): Immerse the substrate into the cationic (nickel) precursor solution for a

specific duration (e.g., 60 seconds) to allow Ni²⁺ ions to adsorb onto the surface.[11]
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Step 2 (Rinsing): Rinse the substrate with high-purity DI water to remove excess, loosely

bound nickel ions.[11]

Step 3 (Reaction): Immerse the substrate into the anionic (sulfide) precursor solution for a

set time (e.g., 60 seconds), where S²⁻ ions react with the adsorbed Ni²⁺ to form a layer of

NiS.[11]

Step 4 (Rinsing): Rinse the substrate again with DI water to remove unreacted species and

powdery deposits.[11]

This completes one SILAR cycle. The desired film thickness is achieved by repeating this

cycle multiple times.[12]

4. Post-Deposition Treatment:

After the final cycle, the films are dried.

Annealing can be performed if required to enhance the film's properties.

Protocol 3: Spray Pyrolysis
Spray Pyrolysis is a technique suitable for depositing uniform thin films over large areas.[13] It

involves spraying a precursor solution onto a heated substrate, where the droplets undergo

thermal decomposition to form the film.

1. Substrate Preparation:

Clean glass substrates as detailed in Protocol 1.

2. Precursor Solution Preparation:

Prepare a solution containing both the nickel and sulfur precursors dissolved in a solvent,

typically deionized water or methanol.[2][14]

Common precursors include Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) for the nickel

source and Thiourea ((CS(NH₂)₂) for the sulfur source.[2]

A typical concentration is 0.15 M total concentration of the precursors.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/358275751_NiS_THIN_FILMS_FOR_SOLAR_CELL_APPLICATIONS_BY_SUCCESSIVE_IONIC_LAYER_ADSORPTION_AND_REACTION_SILAR_METHOD
https://www.researchgate.net/publication/358275751_NiS_THIN_FILMS_FOR_SOLAR_CELL_APPLICATIONS_BY_SUCCESSIVE_IONIC_LAYER_ADSORPTION_AND_REACTION_SILAR_METHOD
https://www.researchgate.net/publication/358275751_NiS_THIN_FILMS_FOR_SOLAR_CELL_APPLICATIONS_BY_SUCCESSIVE_IONIC_LAYER_ADSORPTION_AND_REACTION_SILAR_METHOD
https://www.researchgate.net/publication/223817141_Preparation_and_characterization_of_nickel_sulphide_thin_films_using_successive_ionic_layer_adsorption_and_reaction_SILAR_method
https://www.researchgate.net/publication/281544968_Nickel_Oxide_Thin_Films_by_Spray_Pyrolysis
https://jnep.sumdu.edu.ua/download/numbers/2024/1/articles/jnep_16_1_01022.pdf
https://chalcogen.ro/841_SudhaM.pdf
https://jnep.sumdu.edu.ua/download/numbers/2024/1/articles/jnep_16_1_01022.pdf
https://jnep.sumdu.edu.ua/download/numbers/2024/1/articles/jnep_16_1_01022.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The solution is stirred, often at an elevated temperature (e.g., 70°C), to ensure it is clear and

homogeneous.[2]

3. Deposition Process:

Heat the substrates to the desired deposition temperature, typically in the range of 250°C to

573 K.[2][15]

The precursor solution is atomized into fine droplets using a sprayer nozzle and a carrier gas

(e.g., compressed air).

The aerosol is directed onto the heated substrate. The solvent evaporates, and the

precursors decompose and react to form a NiS thin film.

Key parameters to control include substrate temperature, solution spray rate, and nozzle-to-

substrate distance.[14]

4. Post-Deposition Treatment:

The films are allowed to cool down to room temperature.

They are then cleaned with DI water and dried.

Data Presentation
Table 1: Deposition Parameters and Properties of NiS
Thin Films by CBD
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Precurs
ors

Comple
xing
Agent

Substra
te

Temp.
(°C)

pH
Band
Gap
(eV)

Crystal
Structur
e

Ref.

NiCl₂·6H₂

O,

Ammonia

- Glass 50 11 1.19
Cubic

(NiS₂)
[6]

NiSO₄,

Na₂S₂O₃
EDTA Glass - - 2.3 - [8]

NiSO₄,

Na₂S₂O₃
TEA ITO

Room

Temp
- - Ni₄S₃ [9]

NiSO₄,

Thioacet

amide

- ITO - - ~0.7 Cubic [7]

Table 2: Deposition Parameters and Properties of NiS
Thin Films by SILAR

Cationic
Precurs
or

Anionic
Precurs
or

Substra
te

Immersi
on Time
(s)

Cycles
Band
Gap
(eV)

Crystal
Structur
e

Ref.

Nickel

Nitrate

Sodium

Sulfide
Glass 60 - - - [11]

NiCl₂·6H₂

O
Thiourea Glass - - -

Hexagon

al
[11]

Nickel

Sulfate

Sodium

Sulfide
Glass, Si

Optimize

d
- 0.45

Substrate

-

depende

nt

[12]

Table 3: Deposition Parameters and Properties of NiS
Thin Films by Spray Pyrolysis
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Precursor
s

Substrate
Temp.
(°C)

Band Gap
(eV)

Crystal
Structure

Sheet
Resistanc
e (Ω)

Ref.

Ni(NO₃)₂·6

H₂O,

Thiourea

Glass 250 0.86 - 0.92 Hexagonal
5.304 -

6.230
[2]

- Glass
300 (573

K)
-

Hexagonal

(Ni₁₇S₁₈)
- [15]

Visualizations
Experimental Workflow and Characterization
The general process for fabricating and analyzing NiS thin films involves several key stages,

from initial substrate preparation to the final characterization of the film's properties.
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Caption: General workflow for NiS thin film fabrication and analysis.

SILAR Method Cycle
The SILAR technique builds a thin film through a repeated four-step cycle, ensuring layer-by-

layer growth and precise thickness control.
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1. Cation Adsorption
(Substrate in Ni²⁺ solution)

2. Rinsing
(Remove excess Ni²⁺)

3. Anion Reaction
(Substrate in S²⁻ solution)

4. Rinsing
(Remove excess reactants)

Repeat
Cycle

Click to download full resolution via product page

Caption: The four fundamental steps of a single SILAR cycle.

Schematic of Spray Pyrolysis Setup
Spray pyrolysis utilizes thermal energy to convert a liquid precursor aerosol into a solid thin film

on a heated substrate.

Precursor
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Click to download full resolution via product page

Caption: Simplified diagram of a spray pyrolysis deposition system.

Influence of Deposition Parameters on Film Properties
The final characteristics of the synthesized NiS thin films are highly dependent on the careful

control of various deposition parameters during the fabrication process.

Deposition Parameters

TemperatureSolution pH Precursor Conc.Deposition Time /
No. of Cycles

Crystallinity &
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Caption: Relationship between key parameters and resulting film properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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